molecular formula C16H15Cl2NO3 B2874085 2,5-dichloro-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzamide CAS No. 2309774-77-2

2,5-dichloro-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzamide

Cat. No.: B2874085
CAS No.: 2309774-77-2
M. Wt: 340.2
InChI Key: AMXTVQBYRKVYAY-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzamide is a benzamide derivative characterized by a 2,5-dichlorinated benzene ring linked via an amide bond to a substituted tetrahydrobenzofuran moiety.

Properties

IUPAC Name

2,5-dichloro-N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO3/c17-10-3-4-13(18)11(8-10)15(20)19-9-16(21)6-1-2-14-12(16)5-7-22-14/h3-5,7-8,21H,1-2,6,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMXTVQBYRKVYAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CO2)C(C1)(CNC(=O)C3=C(C=CC(=C3)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Insights:

  • Tetrahydrobenzofuran Moiety : Unlike etobenzanid or diflufenican, the target compound’s fused oxygen heterocycle introduces conformational rigidity and a hydroxyl group, which could influence target binding or solubility .
  • Functional Group Diversity : Sulfentrazone incorporates a triazole-sulfonamide scaffold, diverging from the benzamide backbone but highlighting the importance of heterocycles in agrochemical activity .

Research Findings and Analytical Data

Hypothesized Bioactivity:

  • Herbicidal Potential: Chlorinated benzamides like etobenzanid and diflufenican inhibit plant-specific pathways (e.g., carotenoid biosynthesis). The target compound’s dichloro and hydroxyl groups may similarly disrupt enzymatic targets .
  • Steric and Electronic Effects : The tetrahydrobenzofuran’s steric bulk could reduce off-target interactions compared to simpler benzamides, while the hydroxyl group may enhance solubility for field applications .

Notes

Data Limitations : Direct biological or pesticidal data for the target compound are absent in the provided evidence. Comparisons are inferred from structural analogs .

Synthetic Challenges : The tetrahydrobenzofuran moiety may require stereoselective synthesis, complicating large-scale production.

Research Gaps : Further studies on synthesis optimization, in vitro activity assays, and molecular docking are needed to validate hypothetical applications.

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